

# Solubility and physical constants of 2-(4-Ethylphenyl)-2-methylpropanoic acid

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## Compound of Interest

**Compound Name:** 2-(4-Ethylphenyl)-2-methylpropanoic acid

**Cat. No.:** B580834

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An In-depth Technical Guide on the Solubility and Physical Constants of **2-(4-Ethylphenyl)-2-methylpropanoic acid**

## Introduction

**2-(4-Ethylphenyl)-2-methylpropanoic acid** is an organic compound with the chemical formula  $C_{12}H_{16}O_2$ .<sup>[1]</sup> It belongs to the class of carboxylic acids, specifically a substituted propanoic acid. This compound is of interest to researchers and professionals in drug development and chemical synthesis, often utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).<sup>[2][3]</sup> Understanding its physicochemical properties, such as solubility and other physical constants, is crucial for its application in reaction chemistry, formulation development, and pharmacokinetic profiling. This guide provides a detailed overview of these properties, along with the experimental methodologies used for their determination.

## Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-(4-ethylphenyl)propanoic acid	PubChem
CAS Number	1247119-83-0	Biosynth[3], Sigma-Aldrich[4]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	Biosynth[3], precisionFDA[1]
Molecular Weight	192.26 g/mol	Biosynth[3], Sigma-Aldrich[4]
SMILES	CCC1=CC=C(C=C1)C(C)(C)C(=O)O	Biosynth[3]

## Physical and Chemical Constants

The following table summarizes key physical and chemical constants for **2-(4-Ethylphenyl)-2-methylpropanoic acid**. It is important to note that many of the available data points are computationally predicted rather than experimentally determined.

Property	Value	Method	Source
logP (Octanol/Water)	2.437	Calculated (Crippen Method)	Cheméo[5]
Water Solubility (log <sub>10</sub> S)	-2.56 (mol/L)	Calculated (Crippen Method)	Cheméo[5]
pKa	4.32 ± 0.11	Predicted (for the related compound 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid)	ChemicalBook[6]
Boiling Point (Tboil)	588.63 K	Calculated (Joback Method)	Cheméo[5]
Melting Point (Tfus)	376.19 K	Calculated (Joback Method)	Cheméo[5]
Critical Temperature (Tc)	785.43 K	Calculated (Joback Method)	Cheméo[5]
Critical Pressure (Pc)	3103.64 kPa	Calculated (Joback Method)	Cheméo[5]

## Experimental Protocols

Detailed and accurate determination of physicochemical properties is fundamental in chemical research. The following sections describe standard experimental protocols for measuring solubility, pKa, and logP.

### Solubility Determination

The solubility of an organic compound can be qualitatively and quantitatively determined through various methods. A common approach involves equilibrium solubility measurements.

Protocol: Shake-Flask Method

- Preparation: An excess amount of the solid **2-(4-Ethylphenyl)-2-methylpropanoic acid** is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed, thermostatted vessel.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.
- Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.<sup>[7]</sup>
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

The general principle "like dissolves like" is a useful guideline; the positive logP value of this compound suggests it will have low solubility in water but higher solubility in non-polar organic solvents.<sup>[7]</sup>

## pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise and common method for its determination.<sup>[8]</sup>

Protocol: Potentiometric Titration

- Sample Preparation: A precise amount of **2-(4-Ethylphenyl)-2-methylpropanoic acid** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The initial concentration should be accurately known (e.g.,  $10^{-4}$  M).<sup>[8]</sup>

- **Titration Setup:** A calibrated pH electrode is immersed in the sample solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant. The titration continues until well past the equivalence point.
- **Data Analysis:** A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve (the inflection point).[8]
- **pKa Calculation:** The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentration of the acid is equal to the concentration of its conjugate base, and thus  $\text{pH} = \text{pKa}$ .

Caption: Workflow for pKa Determination by Potentiometric Titration.

## logP Determination

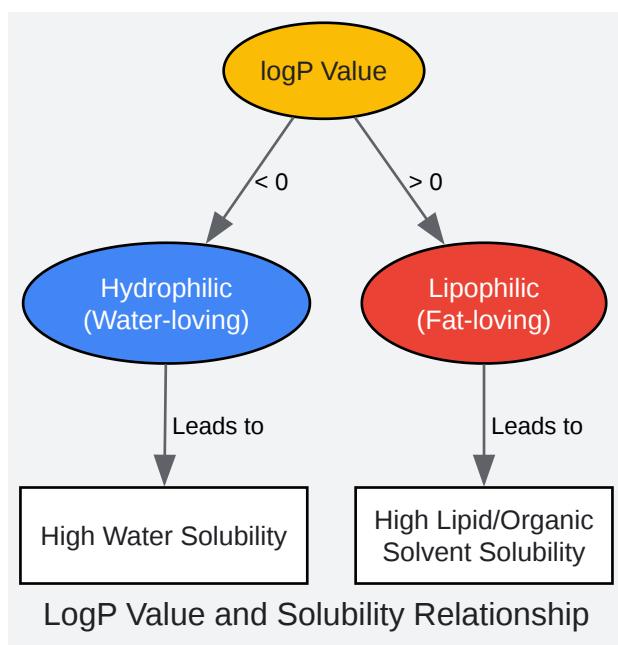
The octanol-water partition coefficient (P), or its logarithm (logP), is a critical measure of a compound's lipophilicity.[9] It influences drug absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: HPLC Method

High-Performance Liquid Chromatography (HPLC) offers a faster alternative to the traditional shake-flask method for logP determination.[9]

- **System Preparation:** A reversed-phase HPLC column (e.g., C18) is used. The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
- **Calibration:** A series of standard compounds with known logP values are injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time ( $t_R$ ) for each standard is measured.

- Correlation Curve: A calibration curve is constructed by plotting the known logP values of the standards against the logarithm of their capacity factors ( $\log k'$ ). The capacity factor is calculated using the formula:  $k' = (t_R - t_0) / t_0$ , where  $t_0$  is the column dead time.
- Sample Analysis: A solution of **2-(4-Ethylphenyl)-2-methylpropanoic acid** is injected into the same HPLC system under the identical conditions used for the standards. Its retention time is measured.
- logP Calculation: The capacity factor ( $k'$ ) for the target compound is calculated from its retention time. The logP is then determined by interpolating its  $\log k'$  value on the calibration curve generated in step 3.



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Caption: Relationship between logP value and a compound's solubility characteristics.

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